molecular formula C7H7ClN2O2S B1467543 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione CAS No. 1342565-87-0

3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione

Cat. No. B1467543
CAS RN: 1342565-87-0
M. Wt: 218.66 g/mol
InChI Key: KEESSZFEXPEZAL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.66 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Monoamine Oxidase Inhibitors Synthesis : Research has shown that derivatives of pyrimido[4,5-c]pyridazine, a structural analogue to 3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione, can be synthesized through one-pot, three-component reactions involving barbituric or thiobarbituric acid with arylglyoxals, indicating potential as monoamine oxidase inhibitors (Rimaz et al., 2010). Similarly, new heterocycles may act as potential MAO_B inhibitors, as demonstrated through regiospecific synthesis (Rimaz, Pourhossein, & Khalili, 2015).

  • Heterocyclic System Synthesis : The oxidative amination and Sonogashira cross-coupling reactions of pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione derivatives have been employed to synthesize new heterocyclic systems, showcasing the versatility of these compounds in organic synthesis (Goryunenko et al., 2004). This indicates their utility in creating novel compounds with potential biological activities.

  • Novel Heterocyclic Compounds : Research into the reactivity of similar compounds under different conditions has led to the formation of new heterocyclic compounds, highlighting their significance in the development of new materials and drugs. For example, nucleophilic substitution and ring transformation reactions have been used to synthesize novel pyrrolo[3,4-d]pyridazine-5,7-diones, which could have applications in material science and pharmacology (Hassnin, 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-7-3-5-4-13(11,12)2-1-6(5)9-10-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEESSZFEXPEZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Reactant of Route 2
Reactant of Route 2
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Reactant of Route 3
Reactant of Route 3
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Reactant of Route 4
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Reactant of Route 5
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione
Reactant of Route 6
3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione

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